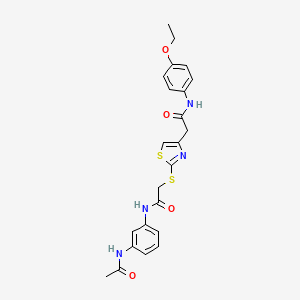
N-(3-acetamidophenyl)-2-((4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-acetamidophenyl)-2-((4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-acetamidophenyl)-2-((4-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article delves into its synthesis, biological mechanisms, and therapeutic implications, supported by empirical data and case studies.
Chemical Structure and Synthesis
The compound is characterized by a thiazole ring, an acetamido group, and an ethoxyphenyl substituent. The synthesis typically involves multi-step organic reactions that include the formation of thiazoles and acetamides through various coupling reactions.
Key Steps in Synthesis:
- Formation of Thiazole: The thiazole ring is synthesized from appropriate precursors, often involving condensation reactions.
- Acetamide Formation: The acetamido group is introduced through acylation reactions with acetic anhydride or acetyl chloride.
- Final Coupling: The final structure is achieved by coupling the thiazole derivative with the acetamidophenyl moiety.
Anticancer Properties
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer activity. In particular, this compound has been shown to induce apoptosis in various cancer cell lines.
Case Study Findings:
- In Vitro Studies: Research demonstrated that this compound effectively inhibited cell proliferation in melanoma and pancreatic cancer cell lines, with IC50 values in the nanomolar range.
- Mechanism of Action: The compound induces cell death through apoptosis and autophagy pathways, which was confirmed by morphological changes observed under microscopy, such as chromatin condensation and cell shrinkage .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It appears to interact with specific enzymes involved in cancer metabolism, thereby hindering tumor growth.
Biochemical Assays:
- Enzyme assays have shown that this compound can inhibit key metabolic enzymes, which are crucial for cancer cell survival .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
| Parameter | Value |
|---|---|
| Solubility | High |
| Bioavailability | >50% |
| Half-life | Approximately 3 hours |
| Excretion Route | Renal |
These properties indicate that the compound may be suitable for further development as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-31-20-9-7-16(8-10-20)25-21(29)12-19-13-32-23(27-19)33-14-22(30)26-18-6-4-5-17(11-18)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTLXXYQFXSVOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














